4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKGBQWAZKTZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536515 | |
| Record name | 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-15-1 | |
| Record name | 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with metabolic pathways or signaling cascades, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., chloro in the target compound) increase sulfonyl chloride reactivity compared to electron-donating groups (e.g., methoxy in 's compound 4) .
- Bulkier substituents (e.g., biphenylmethoxy or tert-butyl) reduce reaction rates in SN2 mechanisms but improve target specificity in enzyme inhibition .
Preparation Methods
Reaction of Chlorobenzene with Chlorosulfonic Acid
Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to yield 4-chlorobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced para to the chlorine atom due to directing effects. Key parameters include:
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Temperature: 35–80°C
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Molar Ratio: 1:3 (chlorobenzene to ClSO₃H)
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Solvent: Halogenated aliphatic hydrocarbons (e.g., 1,2-dichloroethane)
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Catalyst: Alkali metal salts (e.g., NaCl) to suppress byproduct formation.
The reaction mixture is typically quenched in ice water to precipitate the product, achieving yields of ~81% with minimal bis(4-chlorophenyl) sulfone byproduct.
Table 1: Optimization of 4-Chlorobenzenesulfonyl Chloride Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 55–60°C | Maximizes para substitution |
| ClSO₃H Equivalents | 3.0 | Minimizes sulfone byproduct |
| Solvent | 1,2-Dichloroethane | Enhances solubility |
| Reaction Time | 5–8 hours | Completes sulfonation |
Functionalization via Amination and Acylation
Nitration and Reduction to Introduce an Amino Group
To install the 4-chlorobenzamido moiety, 4-chlorobenzenesulfonyl chloride must first be functionalized with an amino group. While direct amination is challenging, a nitro intermediate can be reduced to an amine.
Acylation with 4-Chlorobenzoyl Chloride
The amine intermediate reacts with 4-chlorobenzoyl chloride to form the target amide. This Schotten-Baumann-type reaction employs:
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Base: Triethylamine or aqueous NaOH to scavenge HCl.
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature: 0–25°C to minimize sulfonyl chloride hydrolysis.
Mechanism:
Table 2: Acylation Reaction Optimization
| Condition | Value | Outcome |
|---|---|---|
| Base | Triethylamine | Higher yield (78%) vs. NaOH (65%) |
| Solvent | DCM | Improved solubility |
| Reaction Time | 12 hours | Complete conversion |
Alternative Route: Direct Coupling of Pre-Functionalized Intermediates
Ullmann-Type Coupling for Amide Formation
Palladium-catalyzed cross-coupling offers a modern alternative to classical amidation. This method circumvents the instability of 4-aminobenzenesulfonyl chloride by directly coupling 4-chlorobenzenesulfonyl chloride with 4-chlorobenzamide precursors.
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Catalyst: Pd(OAc)₂/Xantphos.
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Ligand: BINAP for enhanced regioselectivity.
Advantages:
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Avoids nitro reduction steps.
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Tolerates moisture-sensitive sulfonyl chlorides.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
The sulfonyl chloride group is prone to hydrolysis in aqueous or basic conditions. Mitigation includes:
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Anhydrous Solvents: Use of DCM or THF with molecular sieves.
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Low-Temperature Reactions: Maintaining temperatures below 25°C during acylation.
Byproduct Formation
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Bis(4-chlorophenyl) Sulfone: Minimized by optimizing ClSO₃H stoichiometry and adding NaCl.
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Over-Acylation: Controlled by slow addition of 4-chlorobenzoyl chloride.
Industrial-Scale Production Insights
Patent GB2135666A highlights a continuous process for 4-chlorobenzenesulfonyl chloride, emphasizing:
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride, and how are they interpreted?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify functional groups via characteristic absorption bands. For sulfonyl chlorides, the symmetric and asymmetric S=O stretching vibrations appear at ~1360–1380 cm⁻¹ and ~1170–1190 cm⁻¹, respectively. The chlorobenzamido group’s C=O stretch is observed at ~1660–1680 cm⁻¹ .
- ¹H NMR : Aromatic protons in the benzene rings show splitting patterns dependent on substituents. For example, protons adjacent to electron-withdrawing groups (e.g., sulfonyl chloride) resonate downfield (δ 7.5–8.5 ppm). Integration ratios confirm substituent positions .
- Table 1 : Spectral Data Overview
| Technique | Key Peaks/Shifts | Functional Group Identified |
|---|---|---|
| IR | 1680 cm⁻¹ (C=O), 1190 cm⁻¹ (S=O) | Chlorobenzamido, sulfonyl |
| ¹H NMR (CDCl₃) | δ 8.1–8.3 (d, 2H, Ar-H near SO₂Cl) | Aromatic protons |
Q. What safety protocols are essential when handling sulfonyl chloride derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Verify glove compatibility using manufacturer penetration time data .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as sulfonyl chlorides release HCl upon hydrolysis .
- Storage : Keep in moisture-free, cool environments (<4°C) to prevent decomposition. Use desiccants in storage containers .
Q. What synthetic routes are effective for preparing sulfonyl chloride derivatives with aromatic substituents?
- Methodological Answer :
- Step 1 : Sulfonation of the benzene ring using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group.
- Step 2 : Reaction with 4-chlorobenzoyl chloride to form the amido linkage via nucleophilic acyl substitution.
- Optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-sulfonation. Monitor completion via TLC (silica gel, hexane:ethyl acetate = 3:1) .
Advanced Research Questions
Q. How does the 4-chlorobenzamido group influence the reactivity of benzene sulfonyl chlorides in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and carbonyl groups reduce electron density on the sulfonyl chloride, enhancing electrophilicity. This accelerates reactions with nucleophiles (e.g., amines, alcohols) .
- Steric Effects : Bulky substituents (e.g., benzamido) may hinder access to the sulfonyl chloride site, requiring polar aprotic solvents (e.g., DMF) to improve reactivity .
- Comparative Study : Compared to 4-methylbenzenesulfonyl chloride, the target compound reacts 2–3× faster with aniline due to increased electrophilicity .
Q. How can researchers resolve contradictions in spectral data for sulfonyl chloride derivatives?
- Methodological Answer :
- Cross-Validation : Combine IR, NMR, and mass spectrometry (MS) to confirm functional groups. For example, a discrepancy in C=O peak position (IR) can be resolved by verifying the molecular ion peak in MS (e.g., m/z = 299.7 for C₁₃H₈Cl₂NO₃S) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .
Q. What are the applications of this compound in proteomics and drug discovery?
- Methodological Answer :
- Protein Modification : The sulfonyl chloride reacts selectively with lysine residues (ε-amino groups) under mild buffered conditions (pH 7–8, 25°C). Quench excess reagent with Tris-HCl to terminate reactions .
- Drug Design : Use as a warhead in covalent inhibitors targeting cysteine proteases. Optimize selectivity by adjusting the chlorobenzamido group’s steric bulk .
- Case Study : A 2024 study demonstrated its use in synthesizing benzothiazole derivatives with antitubcular activity (IC₅₀ = 8.2 µM against Mycobacterium tuberculosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
